3-Methoxy[1,4]benzothiazino[2,3-b]phenothiazine
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Overview
Description
3-Methoxy[1,4]benzothiazino[2,3-b]phenothiazine is a complex heterocyclic compound that belongs to the family of phenothiazines. Phenothiazines are known for their diverse applications in various fields such as chemistry, biology, and medicine due to their unique structural and electronic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy[1,4]benzothiazino[2,3-b]phenothiazine typically involves the fusion of benzothiazine and phenothiazine rings. One common method involves the reaction of 3-amino-6-methoxypyridin-2-thiol with 2,3-dichloro-1,4-naphthoquinone in the presence of hydrochloric acid and ethanol. The mixture is refluxed to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated synthesis systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy[1,4]benzothiazino[2,3-b]phenothiazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield hydroquinone derivatives.
Substitution: Electrophilic substitution reactions can occur at the nitrogen and sulfur atoms, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic reagents like halogens and alkylating agents are used under acidic or basic conditions.
Major Products
The major products formed from these reactions include quinone derivatives, hydroquinone derivatives, and various substituted phenothiazines .
Scientific Research Applications
3-Methoxy[1,4]benzothiazino[2,3-b]phenothiazine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Methoxy[1,4]benzothiazino[2,3-b]phenothiazine involves its interaction with various molecular targets and pathways:
Photoredox Catalysis: The compound acts as a photocatalyst, facilitating the transfer of electrons under light irradiation, leading to the formation of reactive intermediates that drive chemical reactions.
Biological Activity: The compound interacts with cellular components, potentially inhibiting the replication of viruses and exhibiting anticancer activity through the induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
Phenothiazine: The parent compound, known for its use in antipsychotic medications and as a dye.
Benzo[b]phenothiazine: A derivative with similar structural features but different electronic properties.
Dibenzo[b,i]phenothiazine: Another derivative with extended conjugation and unique photophysical properties.
Uniqueness
3-Methoxy[1,4]benzothiazino[2,3-b]phenothiazine is unique due to its specific structural arrangement, which imparts distinct electronic and photophysical properties. This makes it particularly useful in applications requiring strong electron-donating capabilities and efficient photoredox catalysis .
Properties
CAS No. |
189182-90-9 |
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Molecular Formula |
C19H12N2OS2 |
Molecular Weight |
348.4 g/mol |
IUPAC Name |
3-methoxy-[1,4]benzothiazino[2,3-b]phenothiazine |
InChI |
InChI=1S/C19H12N2OS2/c1-22-11-6-7-13-17(8-11)24-19-10-14-18(9-15(19)21-13)23-16-5-3-2-4-12(16)20-14/h2-10H,1H3 |
InChI Key |
LPGXLDJHMPBWEF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C3C=C4C(=NC5=CC=CC=C5S4)C=C3S2 |
Origin of Product |
United States |
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